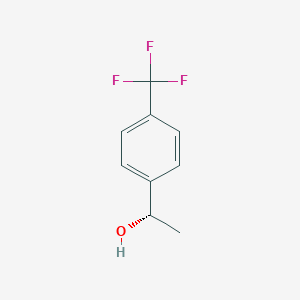

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[4-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXIDIAEXNLCFT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol chemical properties

An In-depth Technical Guide to (S)-1-(4-(Trifluoromethyl)phenyl)ethanol

Abstract

This compound is a chiral alcohol that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical industry. Its structural features, including a stereogenic center and a trifluoromethyl-substituted aromatic ring, make it a valuable intermediate for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and applications in drug development, with a focus on its role as a chiral precursor.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. The trifluoromethyl group significantly influences its electronic properties and reactivity. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 99493-93-3 | [1][2] |

| Molecular Formula | C₉H₉F₃O | [1][3] |

| Molecular Weight | 190.16 g/mol | [1] |

| IUPAC Name | (1S)-1-[4-(trifluoromethyl)phenyl]ethanol | [1] |

| Synonyms | (S)-1-[4-(Trifluoromethyl)phenyl]ethanol, (1S)-1-[4-(Trifluoromethyl)phenyl]ethan-1-ol | [1][2] |

| Appearance | Liquid | [4] |

| Boiling Point | 62-63 °C at 0.5 mmHg | [4] |

| Density | 1.237 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.458 | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Key spectral data are summarized below.

| Spectrum Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.48 (d, J = 6.4 Hz, 3H), 1.91 (s, 1H), 4.85 (q, J = 4.8 Hz, 1H), 7.16 (d, J = 7.6 Hz, 2H), 7.26 (d, J = 7.2 Hz, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 21.1, 25.1, 70.3, 125.4, 129.2, 137.2, 142.9 |

| IR (thin film) | νmax (cm⁻¹) = 3364, 1514, 1451, 1089, 817, 728 |

| Mass Spectrum (GC-MS, EI) | M+ = 190 (26%), 121 (100%), 93 (65%), 91 (81%), 77 (49%), 69 (33%) |

Note: NMR and IR data are representative for similar structures and may vary slightly.[5] GC-MS data corresponds to the racemic mixture.[6]

Synthesis and Experimental Protocols

The primary method for synthesizing enantiomerically pure this compound is the asymmetric reduction of its corresponding ketone, 4'-(trifluoromethyl)acetophenone. This transformation is typically achieved using chiral catalysts.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative method for the synthesis of chiral alcohols from prochiral ketones.

Objective: To synthesize this compound via catalytic asymmetric hydrogenation of 4'-(trifluoromethyl)acetophenone.

Materials:

-

4'-(Trifluoromethyl)acetophenone

-

Chiral Ruthenium or Rhodium catalyst (e.g., Ru/Diphosphine-Benzimidazole complex)[7]

-

Hydrogen gas (H₂)

-

Solvent (e.g., Methanol, Ethanol)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of 4'-(trifluoromethyl)acetophenone and the chiral catalyst in the chosen solvent is prepared in a high-pressure reactor.

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas.

-

The reaction mixture is stirred at a specified temperature and pressure until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by flash column chromatography on silica gel, to yield the enantiomerically enriched this compound.

Applications in Drug Development

This compound is a key chiral intermediate in the synthesis of several pharmaceutical agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[8][9]

A notable application is in the synthesis of neurokinin-1 (NK-1) receptor antagonists, such as Aprepitant.[7][10] Aprepitant is an antiemetic medication used to prevent nausea and vomiting caused by chemotherapy and surgery.[10] The specific stereochemistry of the alcohol is crucial for the biological activity of the final drug molecule.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as an irritant.

-

Hazard Statements: Causes skin irritation and serious eye irritation.[11][12] May cause respiratory irritation.[12]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[11]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]

-

IF ON SKIN: Wash with plenty of water.[12]

-

Store in a well-ventilated place and keep the container tightly closed.[13]

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[12][13][14]

Conclusion

This compound is a high-value chiral building block with well-defined chemical and physical properties. Its utility is demonstrated through its integral role in the synthesis of complex pharmaceuticals where stereochemical integrity is paramount. The continued development of efficient and selective synthetic methods for this and similar compounds is of significant interest to researchers in organic chemistry and drug discovery.

References

- 1. This compound | C9H9F3O | CID 7023586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANOL CAS#: 99493-93-3 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 1-[4-(Trifluoromethyl)phenyl]ethanol | 1737-26-4 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]

- 8. jelsciences.com [jelsciences.com]

- 9. researchgate.net [researchgate.net]

- 10. Aprepitant - Wikipedia [en.wikipedia.org]

- 11. 1-[4-(Trifluoromethyl)phenyl]ethanol, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. mmbio.byu.edu [mmbio.byu.edu]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

physical characteristics of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol

An In-depth Technical Guide to the Physical Characteristics of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a chiral alcohol of interest in pharmaceutical synthesis. The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical analysis.

Physicochemical Properties

This compound is a chiral compound with a stereogenic center at the carbon atom bearing the hydroxyl group. Its physical properties are crucial for its identification, purification, and use in stereospecific reactions.

General and Computational Properties

The following table summarizes the key physical and computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉F₃O | PubChem[1] |

| Molecular Weight | 190.16 g/mol | PubChem[1] |

| Appearance | Clear colorless to pale yellow liquid | Echemi[2], Thermo Fisher Scientific[3] |

| IUPAC Name | (1S)-1-[4-(trifluoromethyl)phenyl]ethanol | PubChem[1] |

| CAS Number | 99493-93-3 | ChemicalBook[4] |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Experimental Physical Properties

This table presents the experimentally determined physical properties of 1-(4-(Trifluoromethyl)phenyl)ethanol. It is important to note that some of these values are reported for the racemic mixture, as the stereochemistry does not significantly affect these particular physical constants.

| Property | Value | Conditions | Source |

| Boiling Point | 233 °C | at 760 mmHg | ChemScene (for (R)-enantiomer) |

| 116-118 °C | at 20 Torr | Echemi[2] | |

| 106-107 °C | at 8 mmHg | ChemicalBook[5] | |

| 62-63 °C | at 0.5 mmHg | Sigma-Aldrich, Fisher Scientific[6] | |

| Density | 1.237 g/mL | at 25 °C | Echemi[2], ChemicalBook[5] |

| 1.234 g/mL | ChemicalBook[4] | ||

| Refractive Index (n20/D) | 1.458 | at 20 °C | Echemi[2], ChemicalBook[5] |

| 1.4560-1.4600 | at 20 °C | Thermo Fisher Scientific[3] | |

| Flash Point | 98 °C | ChemScene (for (R)-enantiomer), Sigma-Aldrich | |

| 209 °F | ChemicalBook[5] | ||

| pKa | 13.98 ± 0.20 | Predicted | Echemi[2], ChemicalBook[4] |

Experimental Protocols

Detailed methodologies for determining key physical properties are provided below. These protocols are standard procedures in organic chemistry laboratories.

Determination of Melting Point

Since this compound is a liquid at room temperature, this protocol would apply to its solid derivatives or if the compound itself has a melting point below ambient conditions that requires determination.

Objective: To determine the melting point range of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)[7]

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample gently in a mortar and pestle.[7]

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.[7]

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[8][9]

-

-

Measurement:

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate. For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[10]

-

For an accurate measurement, set the starting temperature to about 20 °C below the expected melting point and use a slow heating rate of 1-2 °C per minute.[8]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Reporting:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

-

For a pure compound, this range is typically narrow (0.5-1 °C).

-

Measurement of Specific Rotation

As a chiral molecule, this compound will rotate plane-polarized light.[11][12] The specific rotation is a characteristic physical property of an enantiomer.

Objective: To measure the specific rotation of this compound.

Apparatus:

-

Sodium lamp (D-line, 589 nm)[15]

-

Polarimeter cell (sample tube), typically 1 dm in length[13][15]

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., chloroform or methanol)

Procedure:

-

Instrument Preparation:

-

Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 10 minutes for stabilization.[13]

-

-

Blank Measurement:

-

Fill the polarimeter cell with the pure solvent that will be used to dissolve the sample.

-

Ensure there are no air bubbles in the cell.[13]

-

Place the cell in the polarimeter and take a reading. This is the blank or zero reading.

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a known volume of the chosen solvent in a volumetric flask to prepare a solution of known concentration (c), typically in g/mL.[13]

-

-

Sample Measurement:

-

Calculation of Specific Rotation:

-

Reporting:

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the characterization of this compound.

Caption: Workflow for the synthesis, purification, and characterization of the target compound.

Caption: Illustration of how a chiral compound interacts with plane-polarized light in a polarimeter.

References

- 1. This compound | C9H9F3O | CID 7023586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. L16878.03 [thermofisher.com]

- 4. (S)-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANOL CAS#: 99493-93-3 [amp.chemicalbook.com]

- 5. 1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANOL | 1737-26-4 [chemicalbook.com]

- 6. 1-[4-(Trifluoromethyl)phenyl]ethanol, 96% | Fisher Scientific [fishersci.ca]

- 7. davjalandhar.com [davjalandhar.com]

- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. kpu.pressbooks.pub [kpu.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 14. Specific rotation - Wikipedia [en.wikipedia.org]

- 15. Specific Rotation - Chemistry Steps [chemistrysteps.com]

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol molecular structure and weight

An In-depth Technical Guide to (S)-1-(4-(Trifluoromethyl)phenyl)ethanol

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic protocol for this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a chiral aromatic alcohol. The presence of a trifluoromethyl group at the para position of the phenyl ring significantly influences its electronic properties and reactivity. Its specific stereochemistry, designated by the (S)-configuration at the carbinol carbon, is crucial for its application in asymmetric synthesis and as a chiral building block in the pharmaceutical industry.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉F₃O | [1][2][3] |

| Molecular Weight | 190.16 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 233 °C | [2][5] |

| Density | 1.234 g/cm³ | [2] |

| Flash Point | 98 °C | [2][5] |

| pKa | 13.98 ± 0.20 (Predicted) | [2] |

| IUPAC Name | (1S)-1-[4-(trifluoromethyl)phenyl]ethanol | [1] |

| SMILES | C--INVALID-LINK--O | [1] |

| InChI Key | YMXIDIAEXNLCFT-LURJTMIESA-N | [1] |

Molecular Structure Diagram

The following diagram illustrates the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

Experimental Protocols

The synthesis of chiral alcohols such as this compound is often achieved through asymmetric reduction of the corresponding ketone, 4'-(trifluoromethyl)acetophenone. Below is a representative experimental protocol adapted from methodologies for similar chemical transformations.

Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of a prochiral ketone to yield the chiral alcohol.

Materials:

-

4'-(Trifluoromethyl)acetophenone

-

Isopropanol (i-PrOH)

-

Asymmetric catalyst (e.g., a Ru- or Rh-based complex with a chiral ligand)

-

Base (e.g., potassium tert-butoxide, t-BuOK)

-

Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4'-(Trifluoromethyl)acetophenone (1.0 eq) and the asymmetric catalyst (0.01-0.001 eq).

-

Dissolve the solids in a mixture of isopropanol and the anhydrous solvent.

-

Add the base (0.1 eq) to the reaction mixture.

-

Stir the reaction at the specified temperature (e.g., room temperature or elevated temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.

-

Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC.

Experimental Workflow Diagram

The logical flow of the synthesis and purification process is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

Logical Relationships in Synthesis

The synthesis of this compound is a key step in the production of more complex molecules, such as the neurokinin-1 (NK₁) receptor antagonist, Aprepitant. The chirality of the alcohol is critical for the biological activity of the final product.

Role as a Chiral Intermediate

The logical relationship showing the progression from the starting material to the final drug product is illustrated below.

Caption: Role as a key chiral intermediate in drug synthesis.

References

- 1. This compound | C9H9F3O | CID 7023586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANOL CAS#: 99493-93-3 [amp.chemicalbook.com]

- 3. 1-[4-(Trifluoromethyl)phenyl]ethanol, 96% | Fisher Scientific [fishersci.ca]

- 4. echemi.com [echemi.com]

- 5. (R)-1-(4-(Trifluoromethyl)phenyl)ethanol | 76155-79-8 [sigmaaldrich.com]

Technical Guide: ¹H and ¹³C NMR Spectral Analysis of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the chiral molecule (S)-1-(4-(trifluoromethyl)phenyl)ethanol. This compound is of significant interest in pharmaceutical and materials science due to the presence of the trifluoromethyl group, which can modulate biological activity and material properties. This document presents the spectral data in a clear, tabular format, outlines a detailed experimental protocol for data acquisition, and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectral Data

The ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons, the methine proton, the hydroxyl proton, and the methyl protons. The data, acquired at 300 MHz, is summarized in the table below.[1]

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 7.47-7.62 | multiplet | - | 4H | Ar-H |

| 4.96 | quartet | 6.60 | 1H | CH-OH |

| 1.81 | broad singlet | - | 1H | OH |

| 1.50 | doublet | 6.30 | 3H | CH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The data, recorded at 75 MHz, is detailed in the following table.[1]

| Chemical Shift (δ) (ppm) | Assignment |

| 125.6 | Ar-C (quaternary) |

| 125.5 | Ar-C (quaternary) |

| 125.5 | Ar-CH |

| 125.4 | Ar-CH |

| 69.8 | CH-OH |

| 25.4 | CH₃ |

Experimental Protocols

The following sections describe the methodologies for the preparation of the sample and the acquisition of the NMR spectra.

Sample Preparation

A high-quality NMR spectrum is contingent on proper sample preparation. The following steps ensure a homogenous solution suitable for analysis:[2][3][4][5]

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) as the solvent. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

The NMR spectra were acquired on a 300 MHz spectrometer. The general procedure for data acquisition is as follows:[2][6][7]

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking: The instrument's field frequency is locked onto the deuterium signal of the CDCl₃ solvent to ensure stability during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved NMR signals. Modern spectrometers often have automated shimming routines.

-

Tuning and Matching: The probe is tuned to the specific frequencies of the ¹H and ¹³C nuclei to maximize the signal-to-noise ratio.

-

Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a typical ¹H spectrum, a small number of scans is usually sufficient.

-

¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling. A greater number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

-

-

Data Processing: The raw data (Free Induction Decay or FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. This involves phasing, baseline correction, and referencing the spectrum to the TMS signal.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering for signal assignment and the general workflow of an NMR experiment.

Figure 1: Molecular structure of this compound.

Figure 2: General experimental workflow for NMR spectroscopy.

References

Technical Guide: Physicochemical Properties of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. It serves as a key building block in the asymmetric synthesis of various biologically active molecules. The trifluoromethyl group imparts unique properties, including increased metabolic stability and enhanced binding affinity in drug candidates. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and storage. This document provides a technical overview of the available physicochemical data and outlines standard methodologies for its characterization.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These computed properties, primarily sourced from publicly available databases, provide a foundational understanding of the molecule's characteristics.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉F₃O | PubChem[1] |

| Molecular Weight | 190.16 g/mol | PubChem[1] |

| Appearance | Clear colorless to pale yellow liquid | Echemi[2] |

| Boiling Point | 62-63 °C at 0.5 mmHg | Sigma-Aldrich |

| Density | 1.237 g/mL at 25 °C | Echemi[2] |

| Refractive Index | n20/D 1.458 | Echemi[2] |

| XLogP3 | 2.3 | PubChem[1] |

| CAS Number | 99493-93-3 | PubChem[1] |

Solubility Profile

Quantitative experimental data on the solubility of this compound in a wide range of solvents is not extensively documented in publicly accessible literature. However, based on its structure—a substituted aromatic alcohol—a general solubility profile can be inferred. The molecule possesses both a nonpolar aromatic ring and a polar hydroxyl group, suggesting miscibility with a variety of organic solvents and limited solubility in water.

Table 2: Predicted Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

|---|---|---|

| Polar Protic (e.g., Methanol, Ethanol) | High | The hydroxyl group can form hydrogen bonds with the solvent. |

| Polar Aprotic (e.g., Acetone, Acetonitrile) | High | The molecule's polarity is compatible with these solvents. |

| Nonpolar (e.g., Hexane, Toluene) | Moderate to High | The phenyl ring provides significant nonpolar character. |

| Aqueous (e.g., Water) | Low | The hydrophobic trifluoromethylphenyl group limits aqueous solubility. |

Experimental Protocol: Equilibrium Solubility Determination

The following protocol describes a standard method for quantitatively determining the solubility of a compound like this compound in various solvents.

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and a chiral column if necessary.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method).

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. Stability is typically assessed through forced degradation (stress testing) studies, which expose the compound to harsh conditions to identify potential degradation pathways and products.

Principles of Forced Degradation Studies

Forced degradation studies are designed to accelerate the chemical degradation of a substance to predict its long-term stability and to develop stability-indicating analytical methods. Key stress conditions include:

-

Acidic and Basic Hydrolysis: Investigates susceptibility to degradation in aqueous solutions at low and high pH.

-

Oxidation: Assesses reactivity with oxidizing agents.

-

Thermal Stress: Evaluates stability at elevated temperatures.

-

Photostability: Determines sensitivity to light exposure.

Experimental Protocol: Forced Degradation Study

The following protocol provides a general framework for conducting a forced degradation study on this compound.

Objective: To identify potential degradants and understand the degradation pathways under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water and organic solvents

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradants.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition. A control sample (unstressed) should also be prepared and stored under normal conditions.

-

Acid Hydrolysis: Mix the compound solution with an acidic solution (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Mix the compound solution with a basic solution (e.g., 0.1 M NaOH) and incubate under similar conditions as the acid hydrolysis.

-

Oxidation: Treat the compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to high temperature (e.g., 80 °C) in a temperature-controlled oven.

-

Photodegradation: Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a specified duration. A dark control should be run in parallel.

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Peak purity analysis should be performed to ensure that the parent peak is not co-eluting with any degradants.

Visualizations

Logical Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Experimental Workflow for Forced Degradation Study

References

The Trifluoromethyl Group: A Cornerstone of Modern Pharmaceutical Design

An In-depth Technical Guide for Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become a pillar of modern medicinal chemistry, transforming lead compounds into successful drug candidates. This powerful functional group exerts profound effects on a molecule's physicochemical and pharmacokinetic properties, including its metabolic stability, lipophilicity, binding affinity, and acidity. Understanding the multifaceted roles of the CF3 group is critical for researchers, scientists, and drug development professionals aiming to design more effective and safer therapeutics. This guide provides a detailed examination of these functions, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Enhancement of Metabolic Stability

One of the most significant advantages of introducing a CF3 group is the enhancement of a drug's metabolic stability.[1] This is primarily due to the exceptional strength of the carbon-fluorine (C-F) bond (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol).[2][3] This high bond energy makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[1]

By replacing a metabolically labile methyl (-CH3) or hydrogen (-H) group at a known "soft spot" for metabolism, chemists can effectively block this pathway. This "metabolic switching" strategy can significantly reduce the rate of drug clearance, leading to a longer in vivo half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[1]

Quantitative Data: Metabolic Stability

The following table summarizes the impact of trifluoromethyl substitution on the in vitro metabolic stability of drug analogs. A lower intrinsic clearance (CLint) value indicates greater stability.

| Compound Class | Compound / Analog | Modification | Intrinsic Clearance (CLint) (μL/min/mg) | Fold Improvement in Stability |

| Evenamide Analog | Analog with -O(CH2)3CH3 | -CH3 | 118 | - |

| Analog with -O(CH2)3CF3 | -CF3 | 19 | 6.2x | |

| Picornavirus Inhibitor | Methyl-substituted analog | -CH3 | 8 metabolites observed | - |

| Trifluoromethyl-substituted analog | -CF3 | 2 minor metabolites observed | Qualitatively Higher [4] |

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a standard method used to assess the metabolic stability of compounds in the presence of liver enzymes.[1]

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes (HLM), which are rich in CYP enzymes.[1][5]

2. Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Test Compound and Positive Controls (e.g., high-clearance Verapamil, low-clearance Warfarin)

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Stopping Solution (e.g., ice-cold acetonitrile containing an internal standard like tolbutamide or labetalol)

-

96-well incubation plates, incubator/shaker, centrifuge, LC-MS/MS system.

3. Procedure:

-

Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to a working concentration in buffer. Thaw HLM on ice and dilute to the final desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Pre-incubation: Add the HLM solution and the test compound to a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. Include a negative control incubation without the NADPH system to check for non-enzymatic degradation.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an excess volume of ice-cold stopping solution.[2]

-

Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.[1]

4. Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) .[5]

Visualization: Metabolic Blocking Workflow

Modulation of Lipophilicity and Bioavailability

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, membrane permeability, and toxicity.[6] The trifluoromethyl group is highly lipophilic (Hansch π value of +0.88), and its introduction generally increases the overall lipophilicity of a molecule.[3]

This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, which can lead to improved absorption and better distribution to the target site.[7] However, the effect is context-dependent; while fluorination on an aromatic ring typically increases lipophilicity, strategic placement on an aliphatic chain can sometimes decrease it.[7] Fine-tuning LogP is a key strategy for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Quantitative Data: Lipophilicity (LogP)

The table below compares the experimental LogP values of a trifluoromethyl-containing drug and its non-fluorinated analog. A higher LogP indicates greater lipophilicity.

| Drug | Analog | Modification | LogP Value |

| Fluoxetine | Fluoxetine | -CF3 | 4.05[2] |

| N-Methyl-3-phenoxy-3-phenylpropan-1-amine (N-Methyl-PPPA) | -H | 3.20 (XLogP3)[8] |

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the gold standard for experimentally determining the partition coefficient of a compound between n-octanol and water.

1. Objective: To measure the partition coefficient (P) of a compound between two immiscible phases, n-octanol (representing a lipidic environment) and water (or buffer at a specific pH, for LogD), at equilibrium.

2. Materials:

-

High-purity n-octanol and water (or pH 7.4 phosphate buffer)

-

Test compound

-

Separatory funnel or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

3. Procedure:

-

Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This ensures mutual saturation and prevents volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of the test compound in one of the pre-saturated solvents (usually the one in which it is more soluble).

-

Partitioning: Add known volumes of the pre-saturated n-octanol and pre-saturated water to a vial. Add a small amount of the compound stock solution. The final concentration should be within the linear range of the analytical method.

-

Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 30 minutes to 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition and reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each phase using a suitable and validated analytical method.

4. Data Analysis:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water] .

-

The LogP is then calculated as the base-10 logarithm of P: LogP = log10(P) .

Enhancement of Binding Affinity

The trifluoromethyl group can significantly enhance a drug's binding affinity for its biological target through a combination of electronic and steric effects.[9]

-

Electronic Interactions: The strong electron-withdrawing nature of the CF3 group alters the electronic distribution of the molecule. This can strengthen key interactions, such as hydrogen bonds or dipole-dipole interactions, between the drug and amino acid residues in the target's binding pocket.[9]

-

Hydrophobic Interactions: As a lipophilic moiety, the CF3 group can form favorable hydrophobic (van der Waals) interactions within nonpolar regions of the binding site, displacing water molecules and contributing to binding energy.

-

Conformational Control: The steric bulk of the CF3 group, while relatively small, can lock the molecule into a specific, bioactive conformation that is optimal for binding to the target.

Quantitative Data: Target Binding Affinity (IC50)

The following data for Celecoxib and its analog, TFM-C, demonstrates how a CH3 to CF3 substitution can drastically alter target affinity. A lower IC50 value indicates higher inhibitory potency.

| Drug / Analog | Target | Modification | COX-2 IC50 (μM) |

| Celecoxib | COX-2 | -CH3 | 0.04 |

| TFM-C | COX-2 | -CF3 | 8.2 |

Note: In this specific case, the substitution dramatically reduced COX-2 inhibitory activity, highlighting that the effect of a CF3 group is highly dependent on the specific binding pocket and interactions.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the affinity of an unlabeled test compound for a receptor by measuring its ability to compete with a known radiolabeled ligand.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound, which can be used to calculate its inhibition constant (Ki), a measure of binding affinity.

2. Materials:

-

A source of the target receptor (e.g., cell membranes, purified protein)

-

A radiolabeled ligand (e.g., [3H]-labeled) with known high affinity for the receptor

-

Unlabeled test compound

-

Assay buffer

-

96-well filter plates with glass fiber filters

-

Vacuum manifold (cell harvester)

-

Scintillation fluid and a microplate scintillation counter.

3. Procedure:

-

Reagent Preparation: Prepare serial dilutions of the unlabeled test compound. Prepare solutions of the radioligand (at a fixed concentration, typically at or below its dissociation constant, Kd) and the receptor preparation in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand, varying concentrations of the unlabeled test compound, and finally the receptor preparation to initiate the binding reaction.

-

Control Wells: Include wells for "total binding" (radioligand + receptor, no competitor) and "non-specific binding" (radioligand + receptor + a saturating concentration of an unlabeled ligand).

-

Incubation: Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of the plate through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate "specific binding" by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding versus the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Visualization: Role of CF3 in Target Binding (Sitagliptin)

The antidiabetic drug Sitagliptin inhibits the enzyme Dipeptidyl Peptidase-4 (DPP-4). The trifluoromethyl group on its triazolopyrazine ring plays a crucial role by occupying a specific sub-pocket.

Modulation of Acidity/Basicity (pKa)

The strong electron-withdrawing inductive effect of the CF3 group can significantly influence the pKa of nearby acidic or basic functional groups.[1] For an amine, the CF3 group pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This results in a significant decrease in the basicity of the amine (a lower pKa of its conjugate acid).[1]

This pKa modulation is a powerful tool in drug design. By lowering the pKa of a basic center, chemists can reduce the degree of ionization at physiological pH (around 7.4). A less ionized, more neutral molecule can exhibit improved membrane permeability and oral absorption, as charged species generally do not cross lipid bilayers as easily. This strategy was famously employed in the development of the HIV drug Efavirenz.[10]

Quantitative Data: pKa Modulation

The table below shows the dramatic effect of a β-trifluoromethyl group on the basicity of an amine compared to its non-fluorinated parent. The pKa value refers to the conjugate acid.

| Compound | Modification | pKa of Conjugate Acid |

| Ethylamine | -CH3 | ~10.67 |

| β,β,β-Trifluoroethylamine | -CF3 | 5.7[1] |

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds.

1. Objective: To determine the dissociation constant (pKa) of a compound by monitoring the pH of its solution as a titrant (a strong acid or base) is incrementally added.

2. Materials:

-

Test compound

-

Standardized titrant solution (e.g., 0.1 M HCl or 0.1 M NaOH)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Reaction vessel

-

Inert gas (e.g., nitrogen) to purge carbonate from the solution.

3. Procedure:

-

Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve the test compound in high-purity water (or a co-solvent like methanol/water for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).

-

Titration Setup: Place the sample solution in the reaction vessel on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the titration of bases. Immerse the pH electrode in the solution.

-

Titration: Add the titrant in small, precise increments using the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Endpoint: Continue the titration well past the equivalence point(s), which are visible as sharp inflections in the pH curve.

4. Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is determined from the half-equivalence point. For the titration of a weak base with a strong acid, the pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against titrant volume. The peak of this derivative plot indicates the equivalence point.

Conclusion

The trifluoromethyl group is a uniquely powerful tool in the medicinal chemist's arsenal. Its ability to simultaneously enhance metabolic stability, modulate lipophilicity, increase binding affinity, and fine-tune pKa provides a versatile strategy for overcoming common challenges in drug development.[3] By blocking metabolic hot-spots, improving membrane permeability, strengthening target interactions, and optimizing ionization profiles, the strategic placement of a CF3 group can profoundly improve a compound's drug-like properties. The data and methodologies presented in this guide underscore the importance of understanding and leveraging the distinct characteristics of this "super-methyl" group to design the next generation of innovative and effective pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine | C16H19NO | CID 9816206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Lipophilicity of Trifluoromethylated Alcohols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the lipophilicity of trifluoromethylated alcohols, a critical physicochemical property in the field of drug discovery and development. The incorporation of a trifluoromethyl (CF3) group is a common strategy to modulate the biological and pharmacokinetic profiles of molecules.[1][2] However, its effect on lipophilicity, particularly in alcohols, is not straightforward. This document delves into the nuanced relationship between the position of the CF3 group and its impact on the octanol-water partition coefficient (logP), details the experimental protocols for its measurement, and discusses the underlying chemical principles and implications for medicinal chemistry.

The Dual Nature of the Trifluoromethyl Group's Influence

Lipophilicity, often quantified as logP, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[][4] The CF3 group is generally considered a lipophilic substituent, with a Hansch π value of +0.88, and is frequently used to enhance metabolic stability and membrane permeability.[1] While this holds true in many chemical contexts, its effect on alcohols is uniquely complex.

The primary factor governing this complexity is the powerful electron-withdrawing inductive effect of the CF3 group. This effect significantly influences the acidity of the proximate hydroxyl (-OH) group.[5] An increase in the acidity of the hydroxyl proton can lead to stronger hydrogen bonding with water, thereby increasing the compound's hydrophilicity and counteracting the inherent lipophilicity of the CF3 moiety. The magnitude of this inductive effect is highly dependent on the distance between the CF3 and -OH groups.

Quantitative Analysis of Positional Effects on Lipophilicity

Research has systematically evaluated the impact of the CF3 group's position relative to the hydroxyl functionality. The octanol-water partition coefficients (logP) of several trifluoromethylated aliphatic alcohols have been determined and compared to their non-fluorinated parent compounds.[5] The findings reveal a striking position-dependent relationship.

Table 1: Impact of CF3 Group Position on Alcohol Lipophilicity

| Position of CF3 Group | Change in Lipophilicity (ΔlogP vs. Parent Alcohol) | Dominant Effect |

|---|---|---|

| α-position (e.g., 2,2,2-Trifluoroethanol) | Strong Enhancement | Intrinsic lipophilicity of CF3 group |

| β-position (e.g., 3,3,3-Trifluoropropanol) | Barely Measurable Enhancement | Inductive and lipophilic effects are nearly balanced |

| γ-position (e.g., 4,4,4-Trifluorobutanol) | Barely Measurable Enhancement | Inductive and lipophilic effects are nearly balanced |

| δ-position (e.g., 5,5,5-Trifluoropentanol) | Considerable Decrease (more hydrophilic) | Inductive effect increasing -OH acidity dominates |

| ε-position (e.g., 6,6,6-Trifluorohexanol) | Considerable Decrease (more hydrophilic) | Inductive effect increasing -OH acidity dominates |

Data summarized from Muller, N. (1986). J Pharm Sci, 75(10), 987-91.[5]

This relationship is visualized in the logical diagram below, illustrating how the distance-dependent inductive effect modulates the overall lipophilicity.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05018D [pubs.rsc.org]

- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol

An In-depth Technical Guide on the Safety and Handling of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a key chiral intermediate in the synthesis of various bioactive compounds. The following sections detail the physical and chemical properties, hazard identification, handling and storage protocols, and emergency procedures for this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉F₃O | [2][3] |

| Molecular Weight | 190.16 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 62-63 °C at 0.5 mmHg106-107 °C at 8 mmHg~233 °C at 760 mmHg (estimated) | [1][2][5] |

| Melting Point | Not applicable (liquid at room temperature) | [6] |

| Flash Point | 98 °C (208 °F) | [1][5] |

| Density | 1.237 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.458 | [3] |

| Solubility | No data available | [7] |

| Vapor Pressure | No data available |

Hazard Identification and Toxicology

This compound is classified as an irritant and may be harmful if swallowed.[5][8] Some safety data sheets indicate that at its given concentration, the product contains no substances considered to be hazardous to health.[9] However, it is crucial to handle it with care due to the potential for irritation.

GHS Hazard Statements:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[5]

-

H302: Harmful if swallowed.[5]

Toxicological Data: Quantitative toxicological data such as LD50 and LC50 values are not readily available in published literature or safety data sheets.[6] Therefore, it should be handled as a potentially toxic substance.

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately.

| Exposure Route | First-Aid Protocol | Source(s) |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [9] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. Remove and wash contaminated clothing before reuse. | [8][9] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [9] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur. | [9] |

Experimental Protocols

Handling Protocol

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[10]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat and long pants. Avoid exposed skin.

-

-

Handling Practices:

Storage Protocol

-

Container: Keep the container tightly closed.[9]

-

Storage Conditions: Store in a dry, cool, and well-ventilated place.[11]

-

Incompatibilities: Store away from strong oxidizing agents and acids.[7]

Spill Cleanup Protocol

-

Ventilation and Ignition Sources: Ensure adequate ventilation and remove all sources of ignition.[7]

-

Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[7]

-

Collection: Collect the absorbed material and place it into a suitable, labeled container for disposal.[9]

-

Cleaning: Clean the spill area thoroughly with a suitable solvent.

Waste Disposal Protocol

-

Waste Classification: This material should be disposed of as hazardous waste.

-

Containerization: Collect waste in a designated, labeled, and tightly sealed container for halogenated organic compounds.[12]

-

Disposal Method: Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[12] Do not dispose of it down the drain.

Visualizations

First-Aid Workflow

References

- 1. (S)-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANOL CAS#: 99493-93-3 [amp.chemicalbook.com]

- 2. 1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANOL | 1737-26-4 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C9H9F3O | CID 7023586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-[4-(Trifluoromethyl)phenyl]ethanol | 1737-26-4 [sigmaaldrich.com]

- 6. pipharm.com [pipharm.com]

- 7. fishersci.com [fishersci.com]

- 8. 1-[4-(Trifluoromethyl)phenyl]ethanol, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. benchchem.com [benchchem.com]

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol: A Technical Guide to its Discovery, Synthesis, and Application

An in-depth technical guide for researchers, scientists, and drug development professionals on the chiral alcohol (S)-1-(4-(Trifluoromethyl)phenyl)ethanol, a key building block in modern pharmaceuticals.

Introduction

This compound is a chiral secondary alcohol that has garnered significant attention in the pharmaceutical and fine chemical industries. Its structure, featuring a stereogenic center and a trifluoromethyl-substituted phenyl ring, makes it a valuable precursor for the synthesis of complex, biologically active molecules. The trifluoromethyl group is a particularly important pharmacophore, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the discovery, historical development of synthetic routes, and key applications of this important chiral building block.

Discovery and History

The precise "discovery" of this compound in a single, seminal publication is not straightforward, as is common for many chiral building blocks. Its history is intrinsically linked to the development of its precursor, 4'-(trifluoromethyl)acetophenone, and the evolution of asymmetric synthesis methodologies.

The synthesis of 4'-(trifluoromethyl)acetophenone was first reported in the early 20th century, following the development of Friedel-Crafts acylation reactions.[1] The racemic alcohol, 1-(4-(trifluoromethyl)phenyl)ethanol, was likely first prepared shortly thereafter through simple, non-stereoselective reduction of the ketone using common reducing agents like sodium borohydride or lithium aluminum hydride.

The true synthetic challenge and the focus of subsequent research have been the development of methods to obtain the enantiomerically pure (S)-isomer. The timeline for the enantioselective synthesis of this alcohol mirrors the major breakthroughs in asymmetric catalysis:

-

Mid-to-Late 20th Century: Early methods for obtaining enantiopure alcohols relied on chiral resolution, a process of separating enantiomers from a racemic mixture. While effective, this method is inherently inefficient as it discards at least 50% of the material.

-

1980s - The Dawn of Modern Asymmetric Catalysis: The development of the Corey-Bakshi-Shibata (CBS) reduction in the 1980s provided one of the first reliable and highly enantioselective methods for the reduction of prochiral ketones.[2][3][4] This method, utilizing a chiral oxazaborolidine catalyst, became a cornerstone for accessing chiral alcohols like this compound with high optical purity.

-

1990s-2000s - Transition Metal Catalysis and Biocatalysis: The work of Ryoji Noyori on asymmetric hydrogenation using ruthenium-BINAP catalysts offered another powerful and widely adopted method for the enantioselective reduction of ketones.[1][5][6] This era also saw the rise of biocatalysis, where enzymes such as alcohol dehydrogenases from various microorganisms were employed to reduce ketones with exceptional enantioselectivity under mild conditions.[7][8][9]

-

Present Day: A variety of highly efficient chemical and biocatalytic methods are now available for the synthesis of this compound, driven by its importance in the pharmaceutical industry, most notably as a key precursor for the antiemetic drug Aprepitant.[10]

Synthetic Methodologies and Quantitative Data

The synthesis of this compound is predominantly achieved through the asymmetric reduction of 4'-(trifluoromethyl)acetophenone. Below is a summary of key methodologies with their reported quantitative data.

| Method | Catalyst/Enzyme | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) | Reference(s) |

| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) | Borane-dimethyl sulfide | THF | >90 | >95 | General outcome based on CBS literature.[2] |

| Noyori Hydrogenation | RuCl₂[(S)-BINAP] (0.1 mol%) | H₂ (gas) | Ethanol | High | >98 | General outcome based on Noyori literature.[1] |

| Biocatalytic Reduction | Recombinant E. coli with carbonyl reductase | Glucose (co-substrate) | Aqueous Buffer | High | >99.9 | [11] |

| Biocatalytic Reduction | Leifsonia xyli HS0904 (whole cells) | Glucose (co-substrate) | Aqueous Buffer | 62 | 99.4 | [8] |

Experimental Protocols

Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the asymmetric reduction of 4'-trifluoromethylacetophenone using an (R)-2-methyl-CBS-oxazaborolidine catalyst to yield this compound.

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

4'-Trifluoromethylacetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Standard workup and purification reagents

Procedure:

-

Catalyst Preparation: To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous THF (40 mL) and the (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 mmol). Cool the flask to 0 °C using an ice-water bath.

-

Borane Addition: Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C. Allow the mixture to stir for 15 minutes at 0 °C.

-

Substrate Addition: In a separate flame-dried flask, dissolve 4'-trifluoromethylacetophenone (1.88 g, 10.0 mmol) in 20 mL of anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to -30 °C. Slowly add the solution of 4'-trifluoromethylacetophenone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.[2]

-

Reaction Monitoring: Stir the reaction mixture at -30 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.[2]

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of 5 mL of methanol at -30 °C.[2]

-

Work-up and Purification: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. The residue can then be purified by flash column chromatography on silica gel to afford the desired this compound.

Asymmetric Synthesis via Noyori Hydrogenation

This protocol outlines the asymmetric hydrogenation of 4'-trifluoromethylacetophenone using a Ru-BINAP catalyst.

Materials:

-

[RuCl₂((S)-BINAP)]

-

4'-Trifluoromethylacetophenone

-

Anhydrous Ethanol

-

High-pressure hydrogenation reactor (Parr apparatus or similar)

-

Hydrogen gas (high purity)

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, charge a glass liner for the hydrogenation reactor with [RuCl₂((S)-BINAP)] (0.1 mol%) and 4'-trifluoromethylacetophenone (10 mmol).

-

Solvent Addition: Add anhydrous ethanol (20 mL) to the liner.

-

Hydrogenation: Seal the liner inside the hydrogenation reactor. Purge the reactor multiple times with hydrogen gas. Pressurize the reactor with hydrogen (e.g., to 100 atm) and heat to the desired temperature (e.g., 30-50 °C).[1][5]

-

Reaction Monitoring: Stir the reaction mixture under hydrogen pressure. The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging the reactor) and analyzing by GC or HPLC.

-

Work-up and Purification: Once the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure. Remove the solvent from the reaction mixture under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography.

Applications and Signaling Pathways

This compound is a crucial chiral intermediate in the synthesis of the neurokinin-1 (NK1) receptor antagonist, Aprepitant. Aprepitant is used to prevent chemotherapy-induced and postoperative nausea and vomiting.[10][12] It functions by blocking the action of Substance P, a neuropeptide, in the central nervous system.[13]

Substance P / NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. Aprepitant acts as an antagonist, preventing this cascade and the downstream physiological effects, such as emesis.

Caption: Substance P/NK1 Receptor Signaling Pathway.

Experimental Workflow for Asymmetric Synthesis

The general workflow for producing this compound involves the selection of an appropriate asymmetric reduction method, execution of the reaction, and analysis of the product's purity.

Caption: General Experimental Workflow.

Conclusion

This compound stands as a testament to the advancements in asymmetric synthesis. From its conceptual origins tied to the availability of its ketone precursor, its development has been driven by the need for enantiomerically pure building blocks in the pharmaceutical industry. The availability of robust and scalable synthetic methods, including the CBS reduction, Noyori hydrogenation, and various biocatalytic routes, has solidified its role as a key intermediate. Its application in the synthesis of Aprepitant highlights the critical importance of chirality and specific functional groups, like the trifluoromethyl moiety, in modern drug design. Future research will likely focus on further optimizing synthetic routes for greater efficiency and sustainability, and exploring the utility of this chiral alcohol in the synthesis of new therapeutic agents.

References

- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ftb.com.hr [ftb.com.hr]

- 10. Aprepitant - Wikipedia [en.wikipedia.org]

- 11. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

- 12. US20130317016A1 - Aprepitant Injectable Formulations - Google Patents [patents.google.com]

- 13. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-1-(4-(trifluoromethyl)phenyl)ethanol, a chiral intermediate of significant interest in the pharmaceutical industry. The methods detailed herein are designed to achieve high enantioselectivity and yield, focusing on practical application in a research and development setting.

Introduction

This compound is a key chiral building block used in the synthesis of various pharmaceutically active compounds. Its stereochemistry is often critical to the biological activity and safety profile of the final drug substance. Consequently, the development of robust and efficient methods for its enantioselective synthesis is a primary focus in medicinal and process chemistry. This guide outlines three distinct and effective approaches for the asymmetric synthesis of this target molecule:

-

Biocatalytic Reduction: Utilizing whole-cell biocatalysts or isolated enzymes for a green and highly selective approach.

-

Asymmetric Transfer Hydrogenation (ATH): Employing Ruthenium-based catalysts for efficient and scalable synthesis.

-

Corey-Bakshi-Shibata (CBS) Reduction: A reliable and highly enantioselective method using a chiral oxazaborolidine catalyst.

Each section provides a detailed experimental protocol, a summary of quantitative data for easy comparison, and visualizations to illustrate workflows and mechanisms.

Biocatalytic Reduction using Alcohol Dehydrogenase

Biocatalytic reduction offers a highly selective and environmentally benign route to enantiopure alcohols. The use of alcohol dehydrogenases (ADHs), either as isolated enzymes or within whole-cell systems, can provide excellent yields and enantiomeric excess (e.e.) under mild reaction conditions.

Data Presentation: Biocatalytic Reduction

| Biocatalyst System | Substrate Concentration | Co-substrate | Reaction Time (h) | Temperature (°C) | pH | Yield (%) | e.e. (%) |

| Thermoanaerobacter sp. ADH | Not specified | 2-Propanol | Not specified | Not specified | Not specified | >98 (conversion) | >99.5 |

| Recombinant E. coli | 100 mM | Maltose | 3 - 24 | 30 | 7.5 | 62.5 - 99.1 | >99.9 |

| Saccharomyces uvarum | Not specified | Glucose | Not specified | Not specified | Not specified | Good | High |

Experimental Protocol: Whole-Cell Biocatalytic Reduction

This protocol is adapted from methodologies employing recombinant E. coli expressing a suitable alcohol dehydrogenase.

Materials:

-

Recombinant E. coli cells expressing an (S)-selective alcohol dehydrogenase

-

4'-(Trifluoromethyl)acetophenone

-

Glucose or other suitable co-substrate (e.g., maltose, isopropanol)

-

Phosphate buffer (0.1 M, pH 7.0-7.5)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Growth medium for E. coli

Procedure:

-

Cell Culture and Harvest: Cultivate the recombinant E. coli in a suitable growth medium to the desired cell density. Harvest the cells via centrifugation and wash with phosphate buffer.

-

Reaction Setup: In a reaction vessel, suspend the harvested E. coli cells in the phosphate buffer.

-

Substrate and Co-substrate Addition: Add the co-substrate (e.g., glucose) to the cell suspension. Dissolve 4'-(trifluoromethyl)acetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary, and add it to the reaction mixture.

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC.

-

Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

-

Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary. Determine the yield and enantiomeric excess by chiral GC or HPLC.

Visualization: Biocatalytic Reduction Workflow

Caption: Workflow for the biocatalytic reduction of 4'-(trifluoromethyl)acetophenone.

Asymmetric Transfer Hydrogenation (ATH) with Ruthenium Catalysts

Asymmetric transfer hydrogenation is a robust and widely used method for the enantioselective reduction of ketones. Ruthenium catalysts, particularly those with chiral diamine ligands, are highly effective for this transformation.

Data Presentation: Asymmetric Transfer Hydrogenation

| Catalyst/Pre-catalyst | Ligand | Hydrogen Donor | Base | Temp. (°C) | Yield (%) | e.e. (%) | Configuration |

| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ | - | 28 | >95 | 98 | (S) |

| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | i-PrOH | KOH | 80 | >99 | 97 | (S) |

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is based on the use of a Ru-(R,R)-TsDPEN catalyst system.

Materials:

-

4'-(Trifluoromethyl)acetophenone

-

[RuCl₂(p-cymene)]₂

-

(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, stir [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN in the reaction solvent for 30-60 minutes.

-

Reaction Setup: To a solution of 4'-(trifluoromethyl)acetophenone in the anhydrous solvent, add the pre-formed catalyst solution.

-